molecular formula C11H23NO B12104001 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol

Cat. No.: B12104001
M. Wt: 185.31 g/mol
InChI Key: GMLPGVZPHHLKJY-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . It is characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
  • 1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol

Uniqueness

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-4,4-dimethylcyclohexyl]ethanol

InChI

InChI=1S/C11H23NO/c1-9(13)11(8-12)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3

InChI Key

GMLPGVZPHHLKJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC(CC1)(C)C)CN)O

Origin of Product

United States

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